molecular formula C12H15NO6 B4620379 methyl 4,5-dimethoxy-2-[(methoxycarbonyl)amino]benzoate

methyl 4,5-dimethoxy-2-[(methoxycarbonyl)amino]benzoate

Cat. No. B4620379
M. Wt: 269.25 g/mol
InChI Key: VNZOWHMAPHPQRI-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-[(methoxycarbonyl)amino]benzoate is a chemical compound synthesized through complex organic reactions. It is of interest for its structural and chemical properties, which contribute to its potential applications in various fields of chemistry.

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of specific diazonium salts with other chemical reagents. For instance, a study by Moser, Bertolasi, and Vaughan (2005) described the synthesis of a related compound by reacting formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride, showcasing the complexity of such syntheses (Moser, Bertolasi, & Vaughan, 2005).

Molecular Structure Analysis

The molecular structure of these compounds is often determined using X-ray diffraction analysis, revealing detailed insights into their atomic arrangement and bonding. The study by Moser et al. indicated significant conjugations within the triazene moieties and highlighted the disorder within methoxycarbonyl groups, demonstrating the structural complexity (Moser et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving methyl 4,5-dimethoxy-2-[(methoxycarbonyl)amino]benzoate derivatives can lead to the formation of heterocyclic systems. Selič, Grdadolnik, and Stanovnik (1997) explored the use of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates in synthesizing various heterocyclic compounds, illustrating the chemical reactivity of such molecules (Selič, Grdadolnik, & Stanovnik, 1997).

Physical Properties Analysis

The physical properties, such as crystal structure and disorder, of related compounds have been thoroughly investigated. For example, the crystal packing and van der Waals interactions play a crucial role in determining the stability and physical behavior of these compounds, as discussed in the study by Moser et al. (Moser et al., 2005).

Scientific Research Applications

Nitroxide-Mediated Photopolymerization

A study presented an alkoxyamine bearing a chromophore group, showcasing its efficiency as a photoiniferter in nitroxide-mediated photopolymerization (NMP). This technique is significant for developing advanced polymer materials with precise control over their molecular weight and structure (Guillaneuf et al., 2010).

Synthesis of Heterocyclic Systems

Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a compound structurally related to the query, was used for the synthesis of various heterocyclic systems, demonstrating the compound's utility in generating pharmacologically relevant structures (Selič et al., 1997).

Synthesis and Aminomethylation of Derivatives

Research involving the aminomethylation of 4,5-dihydroxybenzofuran derivatives, leading to a series of 7-aminomethyl derivatives, illustrates the potential of similar compounds in organic synthesis and the development of novel chemical entities (Grinev et al., 1983).

Development of Anti-Inflammatory and Analgesic Agents

A study on the synthesis of novel benzodifuranyl derivatives from visnaginone and khellinone highlighted their potential as COX-2 inhibitors with significant analgesic and anti-inflammatory activities, suggesting applications in drug development (Abu‐Hashem et al., 2020).

Electrochemical Synthesis

An electrochemical study on the oxidation of catechol and 4-methylcatechol in methanol led to the synthesis of o-benzoquinone derivatives, showcasing the compound's role in electro-organic synthesis (Nematollahi & Golabi, 1996).

properties

IUPAC Name

methyl 4,5-dimethoxy-2-(methoxycarbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6/c1-16-9-5-7(11(14)18-3)8(6-10(9)17-2)13-12(15)19-4/h5-6H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZOWHMAPHPQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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